molecular formula C12H10O4 B1678433 5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid CAS No. 5285-18-7

5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid

Cat. No. B1678433
CAS RN: 5285-18-7
M. Wt: 218.2 g/mol
InChI Key: RHBGITBPARBDPH-ZPUQHVIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid, also known as Piperic acid, is an organic compound with the empirical formula C12H10O4 . It has a molecular weight of 218.21 .


Molecular Structure Analysis

The molecule consists of a benzodioxol group attached to a penta-2,4-dienoic acid group . The SMILES string representation of the molecule is OC(=O)\\C=C\\C=C\\c1ccc2OCOc2c1 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 218-223 °C . It has a molecular weight of 218.21 .

Scientific Research Applications

Electrochemical Analysis

  • Scientific Field: Electrochemistry .
  • Application Summary: This compound has been used in the development of a simple one-step electroanalytical method for the quantification of antioxidant piperine at a glassy carbon-based sensor .
  • Methods of Application: The electrochemical behavior of piperine was investigated using square wave voltammetry. The reaction kinetics were studied and experimental conditions were optimized .
  • Results: Under optimized experimental conditions, the square wave reduction peak current was linear over a concentration range of 8 to 48 μg/mL (R²=0.995) with a limit of detection (LOD) and limit of quantification of 2.4 μg/mL and 8.1μg/mL respectively .

Anticancer Evaluation

  • Scientific Field: Oncology .
  • Application Summary: A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Methods of Application: These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Results: A detailed structure–activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Synthetic Cathinones

  • Scientific Field: Pharmacology .
  • Application Summary: A compound with a similar structure, N,N-Dimethylpentylone, is part of the synthetic cathinones group, which are known for their stimulant effects .
  • Methods of Application: Synthetic cathinones are usually consumed orally, nasally, or by injection . They are often found in “bath salts” and other designer drugs .
  • Results: The effects of synthetic cathinones can include increased heart rate, elevated blood pressure, and other stimulant effects .

Synthetic Cathinones

  • Scientific Field: Pharmacology .
  • Application Summary: A compound with a similar structure, N,N-Dimethylpentylone, is part of the synthetic cathinones group, which are known for their stimulant effects .
  • Methods of Application: Synthetic cathinones are usually consumed orally, nasally, or by injection . They are often found in “bath salts” and other designer drugs .
  • Results: The effects of synthetic cathinones can include increased heart rate, elevated blood pressure, and other stimulant effects .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, which means it’s toxic if swallowed . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBGITBPARBDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871913
Record name 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid

CAS RN

5285-18-7
Record name 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5285-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6.8 g (27.6 mmol) of the ester compound prepared above in methanol (20 ml) was added in an argon atmosphere a solution of 11.0 g (275 mmol) of sodium hydroxide in water - methanol (1 : 6, 280 ml). The mixture was reacted at room temperature for 4.5 hours. Water was added to the reaction solution, followed by adjustment of the pH with 6N-hydrochloric acid to 3. Crystals then precipitated were isolated by filtration. There was obtained 5.478 g (25.1 mmol) of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid.
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid
Reactant of Route 2
Reactant of Route 2
5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid
Reactant of Route 3
5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid
Reactant of Route 4
5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid
Reactant of Route 5
Reactant of Route 5
5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid
Reactant of Route 6
5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid

Citations

For This Compound
3
Citations
ME Belghiti, S Echihi, A Mahsoune, Y Karzazi… - Journal of Molecular …, 2018 - Elsevier
In the present paper, the interaction of three Piperine derivatives namely: 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl) pent-2-en-1-one (S 1 ), 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl) …
Number of citations: 85 www.sciencedirect.com
MEA Belghiti, M Dahmani, M Messali… - Der Pharma …, 2015 - researchgate.net
5-(1, 3-benzodioxol-5-yl) penta-2, 4-dienoic acid named piperic acid was obtained by hydrolysis of piperine and characterized by by NMR and IR spectroscopies. Corrosion inhibition …
Number of citations: 1 www.researchgate.net
RV Senning - 2019 - books.google.com
Etymology of Chemical Names gives an overview of the development of the current chemical nomenclature, tracing its sources and changing rules as chemistry progressed over the …
Number of citations: 10 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.